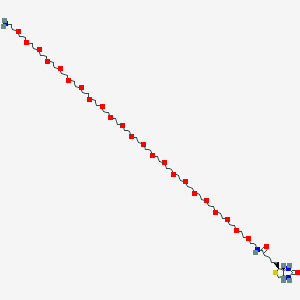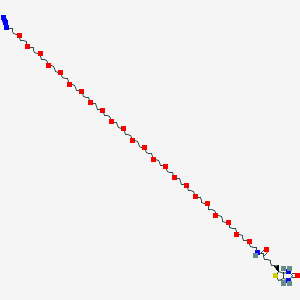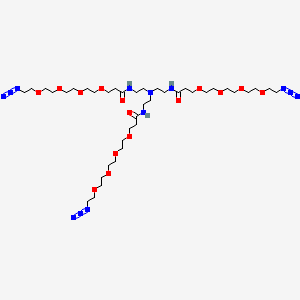
Bis-Mal-PEG19
Übersicht
Beschreibung
Bis-Mal-PEG19 is a useful research compound. Its molecular formula is C54H94N4O25 and its molecular weight is 1199.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis-Mal-PEG19 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis-Mal-PEG19 including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Protein Cross-Linking : Bis-Mal-PEG2000 has been used as a bifunctional protein cross-linker targeted to sulfhydryl groups. It introduces intra-tetrameric cross-links into oxy-HbA (oxyhemoglobin A) in nearly quantitative yields. This cross-linking has a limited influence on the oxygen affinity and cooperativity of HbA but reduces the Bohr effect significantly. This approach holds promise for the stabilization of new designer low oxygen affinity hemoglobins generated by recombinant DNA technology for applications as hemoglobin-based therapeutics (Manjula et al., 2000).
Chromatographic Separation and Detection : Bis-Mal-PEG has been used in studies focusing on the chromatographic separation and detection of monofunctional maleimide polyethylene glycol (mono-mal-PEG) impurities. This is crucial for assessing the quality of mono-mal-PEG as a raw material for protein PEGylation, a process widely used in therapeutic protein modification (Tang et al., 2012).
Polymeric Architecture in Drug Delivery : The impact of polymeric architecture, comparing dendrimer and linear bis(PEG) polymer, has been studied in the context of drug solubility and cytotoxicity enhancement. Bis-Mal-PEG, in this case, is part of the framework for developing polymeric conjugates with paclitaxel, a poorly soluble anticancer drug, demonstrating that nanosized dendritic polymer conjugates can be effective as anticancer drug carriers (Khandare et al., 2006).
Epigenetic Studies : In the field of epigenetics, Bis-Mal-PEG has been indirectly referenced in studies analyzing the methylation status of imprinted genes like H19 and MEST/PEG1 during spermatogenesis and oocyte development. These studies contribute to our understanding of parental-specific epigenetic modifications in the mammalian genome (Kerjean et al., 2000; Sato et al., 2007).
Antibody Engineering and Therapeutics : Bis-Mal-PEG has been mentioned in the context of the Protein Engineering Summit, particularly in discussions on bispecific antibodies and their potential therapeutic applications in various solid tumors and hematological malignancies (Li et al., 2019).
PEGylation of Proteins : The strategy of PEGylation, which involves attaching polyethylene glycol to proteins, has been explored using Bis-Mal-PEG. This approach has been shown to increase the therapeutic efficacy of protein-based medicines (Brocchini et al., 2008).
Eigenschaften
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H94N4O25/c59-49(5-9-57-51(61)1-2-52(57)62)55-7-11-65-13-15-67-17-19-69-21-23-71-25-27-73-29-31-75-33-35-77-37-39-79-41-43-81-45-47-83-48-46-82-44-42-80-40-38-78-36-34-76-32-30-74-28-26-72-24-22-70-20-18-68-16-14-66-12-8-56-50(60)6-10-58-53(63)3-4-54(58)64/h1-4H,5-48H2,(H,55,59)(H,56,60) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUPFATWPQAQQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H94N4O25 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1199.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-Mal-PEG19 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



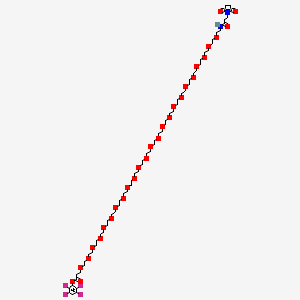
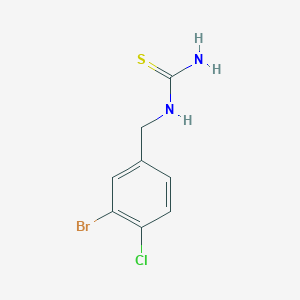
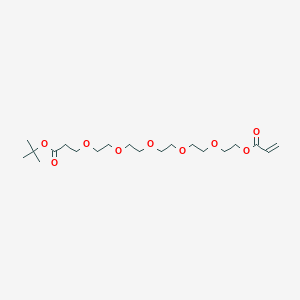
![((4-[3-Oxo-3-(2-oxo-azetidin-1-yl)-propyl]-phenylcarbamoyl)-methoxy)-acetic acid](/img/structure/B8025074.png)
![Bicyclo[1.1.1]pentan-2-amine hydrochloride](/img/structure/B8025077.png)

